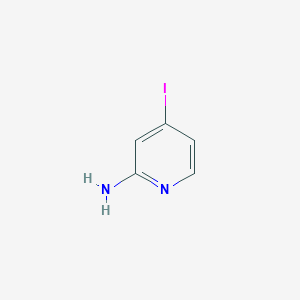

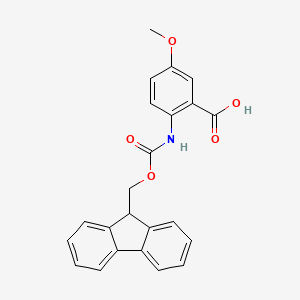

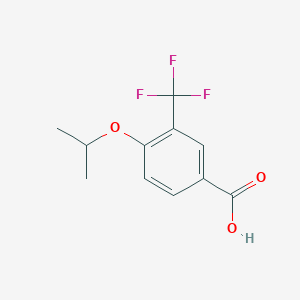

![molecular formula C12H14N2O2 B1322598 tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 370880-82-3](/img/structure/B1322598.png)

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

概要

説明

Tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (tert-butyl-PPC) is an organic compound belonging to the class of pyrrolo[2,3-c]pyridine carboxylates. It is a colorless solid with a melting point of 77 °C and a boiling point of 215 °C. It is insoluble in water, but soluble in most organic solvents. Tert-butyl-PPC is used as a reagent in organic synthesis and has applications in the pharmaceutical industry.

科学的研究の応用

Synthesis and Coupling Reactions

- Synthesis Techniques : tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is used in various synthesis techniques. For instance, tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

- Chemical Transformations : The compound is involved in a range of chemical transformations. For example, reaction with tributylvinyltin in the presence of Pd(PPh3)4-LiCl produced tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which further reacted with maleic anhydride to form complex endo-adducts (Moskalenko & Boev, 2014).

Structural and Molecular Characterization

- X-ray Crystallography : Compounds synthesized from this compound have been characterized using X-ray crystallography. This method helped in determining the molecular and crystal structures, revealing intramolecular hydrogen bonding and other significant molecular interactions (Çolak et al., 2021).

Asymmetric Synthesis and Medicinal Chemistry

- Asymmetric Synthesis : An example of its use in asymmetric synthesis is the production of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method achieved high yields and enantiomeric excess, indicating its potential in the synthesis of chiral compounds (Chung et al., 2005).

Novel Compound Synthesis and Characterization

- Novel Compound Development : Research includes the synthesis of novel compounds using this compound as a starting material. For instance, the synthesis of fluorinated pyrrolo[2,3-b]pyridines was achieved, which has implications in medicinal chemistry and drug development (Iaroshenko et al., 2009).

Process Optimization in Chemical Manufacturing

- Large-Scale Preparation : The compound has been used in the optimization of large-scale synthesis processes. For example, an optimized method for synthesizing an important intermediate for nicotinic acetylcholinereceptor agonists using tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate was developed, demonstrating its value in industrial-scale chemical production (Jarugu et al., 2018).

Advanced Organic Chemistry Applications

- Regioselective Synthesis : Research has focused on developing regio-selective synthesis methods using this compound derivatives. This includes the synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, highlighting the versatility of this compound in organic synthesis (Nguyen et al., 2009).

作用機序

Target of Action

Azaindoles, the class of compounds to which n-boc-6-azaindole belongs, are known to have a wide range of pharmacological activities . They are often used in the design of kinase inhibitors , suggesting that kinases could be potential targets.

Mode of Action

Azaindoles are known to bind with high affinity to biological targets , suggesting that n-boc-6-azaindole may interact with its targets in a similar manner. The interaction likely involves the formation of hydrogen bonds between the azaindole moiety and the target protein, leading to changes in the protein’s activity.

Biochemical Pathways

Given the potential role of azaindoles as kinase inhibitors , it is plausible that n-boc-6-azaindole could affect pathways regulated by kinases. These could include pathways involved in cell growth, differentiation, and apoptosis, among others.

Pharmacokinetics

Azaindoles are known to have good bioavailability and are often used in drug discovery due to their favorable physicochemical properties . It is reasonable to assume that n-boc-6-azaindole shares these properties.

Result of Action

Given the potential role of azaindoles as kinase inhibitors , it is plausible that n-boc-6-azaindole could inhibit the activity of certain kinases, leading to changes in cellular signaling and potentially affecting processes such as cell growth and apoptosis.

Safety and Hazards

The safety information for “tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate” indicates that it has hazard statements H302 and H317 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

特性

IUPAC Name |

tert-butyl pyrrolo[2,3-c]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJQDKIUIIFWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627299 | |

| Record name | tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370880-82-3 | |

| Record name | tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

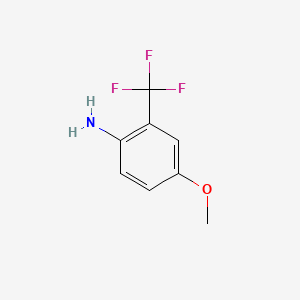

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

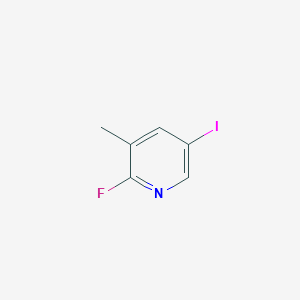

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)